molecular formula C13H10ClF B2613334 1-[Chloro(phenyl)methyl]-2-fluorobenzene CAS No. 65214-74-6

1-[Chloro(phenyl)methyl]-2-fluorobenzene

Cat. No. B2613334
CAS RN: 65214-74-6
M. Wt: 220.67
InChI Key: JZDFGWQHADEECT-UHFFFAOYSA-N
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Description

1-[Chloro(phenyl)methyl]-2-fluorobenzene is a chemical compound with the CAS Number: 65214-74-6 . It is used as an intermediate for preparing sulfur-containing xenobiotics .


Molecular Structure Analysis

The molecular weight of 1-[Chloro(phenyl)methyl]-2-fluorobenzene is 220.67 . The InChI code is 1S/C13H10ClF/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H .


Chemical Reactions Analysis

While specific chemical reactions involving 1-[Chloro(phenyl)methyl]-2-fluorobenzene are not detailed in the search results, it’s known that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-attracting groups .

Scientific Research Applications

Fluorogenic Reagents for α-Dicarbonyl Compounds

1,2-Diamino-4,5-methylenedioxybenzene demonstrates significant potential as a fluorogenic reagent for α-dicarbonyl compounds, showcasing excellent reactivity, selectivity, and sensitivity. This reagent reacts with α-dicarbonyl compounds in dilute hydrochloric acid, producing intensely fluorescent products in neutral and alkaline media. Such reagents are crucial for sensitive detection methods in analytical chemistry, particularly for separating α-dicarbonyl derivatives via reversed-phase high-performance liquid chromatography (HPLC) (Hara et al., 1988).

Interaction with Organometallic Compounds

Research on the decamethyl titanocene cation has revealed its reactivity towards fluorobenzene, forming eta1-fluorobenzene adducts. This interaction underlines the potential of 1-[Chloro(phenyl)methyl]-2-fluorobenzene in forming complexes with metal centers, which is significant for understanding the reactivity of fluorinated compounds with transition metals. Such studies are essential for advancing organometallic chemistry and its applications in catalysis and material science (Bouwkamp et al., 2002).

Effects of Chromophore Aggregation and Planarization

Investigations into the photophysics of 1,4-diethynyl-2-fluorobenzene have shed light on the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s. This research offers valuable insights into how aggregation influences the photophysical properties of such compounds, critical for developing advanced materials for optoelectronic applications. Understanding the relationship between molecular structure, aggregation, and photophysical behavior is pivotal for designing materials with desired optical properties (Levitus et al., 2001).

properties

IUPAC Name

1-[chloro(phenyl)methyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDFGWQHADEECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65214-74-6
Record name 1-[chloro(phenyl)methyl]-2-fluorobenzene
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